molecular formula C29H46O2 B056672 Stigmasterol-24,28-epoxide CAS No. 123064-40-4

Stigmasterol-24,28-epoxide

Cat. No. B056672
M. Wt: 426.7 g/mol
InChI Key: DHXBXKKOYIJADZ-XDVZEHQTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stigmasterol-24,28-epoxide (SE) is a natural plant sterol that has gained significant attention in recent years due to its various physiological and biochemical effects. It is a derivative of stigmasterol, which is a common plant sterol found in various plant sources such as soybeans, peanuts, and corn. SE has been found to possess several biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Stigmasterol-24,28-epoxide has been extensively studied for its various biological activities. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. Stigmasterol-24,28-epoxide has also been found to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation. In addition, Stigmasterol-24,28-epoxide has been found to possess anti-viral properties by inhibiting the replication of hepatitis C virus.

Mechanism Of Action

The exact mechanism of action of Stigmasterol-24,28-epoxide is not fully understood. However, it is believed that Stigmasterol-24,28-epoxide exerts its biological activities through various signaling pathways. Stigmasterol-24,28-epoxide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular defense mechanisms against oxidative stress. Stigmasterol-24,28-epoxide has also been found to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell proliferation and differentiation.

Biochemical And Physiological Effects

Stigmasterol-24,28-epoxide has been found to possess several biochemical and physiological effects. It has been found to reduce the levels of total cholesterol, low-density lipoprotein cholesterol, and triglycerides in the blood. Stigmasterol-24,28-epoxide has also been found to improve insulin sensitivity and reduce blood glucose levels in diabetic animals. In addition, Stigmasterol-24,28-epoxide has been found to possess anti-oxidant properties by reducing the levels of reactive oxygen species and increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase.

Advantages And Limitations For Lab Experiments

Stigmasterol-24,28-epoxide has several advantages for lab experiments. It is a natural plant sterol that can be easily synthesized from stigmasterol. Stigmasterol-24,28-epoxide has been extensively studied for its various biological activities, and several methods for its synthesis and purification have been proposed. However, Stigmasterol-24,28-epoxide has some limitations for lab experiments. It is a relatively unstable compound that can be easily oxidized and degraded. Stigmasterol-24,28-epoxide also has limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

Stigmasterol-24,28-epoxide has several potential future directions for research. It can be studied further for its anti-inflammatory, anti-cancer, and anti-viral properties. Stigmasterol-24,28-epoxide can also be studied for its potential use in the treatment of metabolic disorders such as diabetes and obesity. Further research can also be conducted to improve the yield and purity of Stigmasterol-24,28-epoxide and to develop new methods for its synthesis and purification. In addition, Stigmasterol-24,28-epoxide can be studied for its potential use as a nutraceutical or functional food ingredient.

Synthesis Methods

Stigmasterol-24,28-epoxide can be synthesized from stigmasterol by various methods such as oxidation with hydrogen peroxide, m-chloroperbenzoic acid, or performic acid. The yield and purity of Stigmasterol-24,28-epoxide can be improved by using a combination of these methods. The synthesis of Stigmasterol-24,28-epoxide has been extensively studied, and several modifications to the existing methods have been proposed to improve the yield and purity of the compound.

properties

CAS RN

123064-40-4

Product Name

Stigmasterol-24,28-epoxide

Molecular Formula

C29H46O2

Molecular Weight

426.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(E,2R)-4-[(2R)-3-methyl-2-propan-2-yloxiran-2-yl]but-3-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H46O2/c1-18(2)29(20(4)31-29)16-11-19(3)24-9-10-25-23-8-7-21-17-22(30)12-14-27(21,5)26(23)13-15-28(24,25)6/h7,11,16,18-20,22-26,30H,8-10,12-15,17H2,1-6H3/b16-11+/t19-,20?,22+,23+,24?,25+,26+,27+,28-,29+/m1/s1

InChI Key

DHXBXKKOYIJADZ-XDVZEHQTSA-N

Isomeric SMILES

CC1[C@](O1)(/C=C/[C@@H](C)C2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)C(C)C

SMILES

CC1C(O1)(C=CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C

Canonical SMILES

CC1C(O1)(C=CC(C)C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)C(C)C

synonyms

stigmasterol-24,28-epoxide

Origin of Product

United States

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